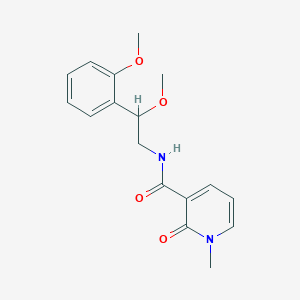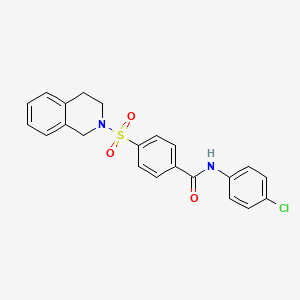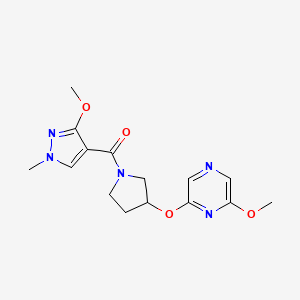
N-benzyl-2-(4-methoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-methoxyphenyl)ethanamine, also known as 2C-B, is a psychoactive substance that belongs to the phenethylamine family. It is a synthetic drug that was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-B is a potent hallucinogen that produces a range of effects, including altered perception, mood, and thought. In
Scientific Research Applications
Neurotoxicity and Metabolism
- A study on 3,4-Methylenedioxymethamphetamine (MDMA, Ecstasy) highlighted the detection of neurotoxic thioether adducts in human urine following ingestion, underscoring the potential neurotoxicity mediated via bioreactive metabolites. This research is relevant due to the structural similarities and potential for neurotoxic effects in related compounds (Perfetti et al., 2009).
Environmental and Human Exposure
- Research on brominated flame retardants (BFRs) in nursing women's serum and breast milk indicates human exposure to emerging environmental contaminants. This study, while not directly related to "N-benzyl-2-(4-methoxyphenyl)ethanamine," provides insight into the methodologies for detecting and understanding the implications of human exposure to synthetic compounds (Zhou et al., 2014).
Abuse Potential and Psychoactive Effects
- A study on 25B‐NBOMe , a novel NBOMe derivative, explored its rewarding and reinforcing effects, highlighting the abuse potential via a dopaminergic mechanism. This research is of interest for understanding the pharmacological and toxicological profiles of similar compounds (Custodio et al., 2019).
Detection and Toxicological Analysis
- Another study focused on amphetamines and their derivatives , providing a systematic review of deaths associated with these substances. This research could offer methodologies for detecting and analyzing the toxicological impact of structurally related compounds (Lora-Tamayo et al., 1997).
Mechanism of Action
Target of Action
N-benzyl-2-(4-methoxyphenyl)ethanamine, also known as benzyl[2-(4-methoxyphenyl)ethyl]amine, is a potent serotonin receptor agonist . Its primary targets are the serotonin 5-HT2A receptor subtype . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
The compound interacts with its targets by binding to the serotonin 5-HT2A receptors . This binding mimics the action of serotonin, a neurotransmitter, leading to the activation of these receptors . The activation of 5-HT2A receptors can result in various physiological and psychological effects, including hallucinations .
Biochemical Pathways
The compound is involved in the serotonergic pathway . Upon binding to the 5-HT2A receptors, it can trigger a cascade of biochemical reactions that lead to the production of secondary messengers . These messengers can further affect various downstream pathways, influencing mood, cognition, and perception .
Result of Action
The activation of the serotonin 5-HT2A receptors by this compound can lead to a variety of molecular and cellular effects. These include changes in cell signaling, gene expression, and neuronal activity . The compound’s action can result in strong hallucinogenic effects, indicating its potential for abuse .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and genetic factors that can affect the compound’s metabolism . .
properties
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-9-7-14(8-10-16)11-12-17-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHDGXBYSDCBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)



![N-(1-cyano-1-cyclopropylethyl)-2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-1'-yl}acetamide](/img/structure/B2986431.png)

![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2986435.png)


![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)
